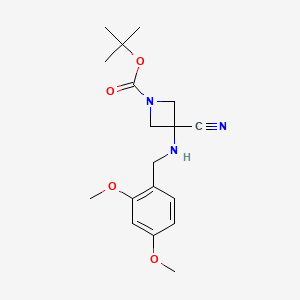

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate

Description

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate (CAS: 1629579-52-7, MFCD30472085) is an azetidine derivative characterized by a tert-butyl carbamate group, a cyano substituent, and a 2,4-dimethoxybenzylamino moiety at the 3-position of the azetidine ring. This compound, cataloged as QV-4531 by Combi-Blocks, exhibits a purity of 95% . The azetidine core, a four-membered saturated ring, confers structural rigidity, while the electron-rich dimethoxybenzyl group may enhance solubility or modulate biological interactions. The cyano group is a versatile functional handle for further derivatization, making this compound valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYJRUGUGVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 2,4-dimethoxybenzylamine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amino group on the azetidine ring participates in amide bond formation. A representative reaction involves coupling with carboxylic acids using EDCI/HOBt in dichloromethane (DCM) at room temperature .

Example Reaction:

Reaction with (3-trifluoromethyl-benzoylamino)-acetic acid yields 3-[2-(3-Trifluoromethyl-benzoylamino)-acetylamino]-azetidine-1-carboxylic acid tert-butyl ester (69% yield) .

| Reagent | Conditions | Yield | Purification Method |

|---|---|---|---|

| EDCI, HOBt, DCM | 20°C, 4h | 69% | Silica gel column chromatography (hexanes/EtOAc gradient) |

Post-Reaction Analysis:

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.10 (s, 1H), 4.61 (m, 1H), 1.41 (s, 9H) confirm product structure .

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to generate a free amine.

Typical Protocol:

-

Reagent: Trifluoroacetic acid (TFA) in DCM.

-

Result: Formation of a primary amine intermediate for further functionalization.

Applications:

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes nucleophilic substitution under basic or catalytic conditions:

Example Reaction:

-

Hydrolysis: Conversion to a carboxylic acid using aqueous HCl or H₂SO₄.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) to form a primary amine.

Key Considerations:

-

Reaction rates depend on steric hindrance from the azetidine ring and adjacent substituents.

Functionalization of the Dimethoxybenzyl (DMB) Group

The 2,4-dimethoxybenzyl (DMB) moiety can be modified via:

-

Demethylation: Using BBr₃ or other Lewis acids to generate phenolic groups.

-

Oxidation: Conversion to a ketone or aldehyde under controlled conditions.

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring may undergo ring-opening:

-

Acid-Catalyzed: Cleavage to form linear amines or nitriles.

-

Base-Mediated: Decomposition pathways observed at elevated temperatures.

Biological Activity-Driven Modifications

Derivatives of this compound have been tested for antimicrobial activity :

-

Anti-MTB Activity: MIC values against Mycobacterium tuberculosis (H37Rv) were evaluated using the MABA assay .

-

Structure-Activity Relationship (SAR): Modifications at the cyano or amino groups influence potency .

Analytical Characterization

-

¹H NMR: Used extensively to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.41) .

-

Chromatography: Silica gel columns with hexanes/EtOAc gradients ensure high purity .

-

Mass Spectrometry: Molecular ion peaks ([M+H]⁺) validate molecular weights .

This compound’s versatility in synthetic chemistry and pharmacological applications underscores its importance in drug discovery pipelines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing azetidine and cyano functional groups can exhibit significant anticancer properties. Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and disrupting cell cycle progression.

1.2 Neuroprotective Effects

The compound may also play a role in neuroprotection. Studies suggest that derivatives of azetidine can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Synthesis Methodologies

2.1 Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. This method is advantageous due to its efficiency and the ability to create diverse compound libraries for screening.

2.2 Organocatalysis

Recent advancements in organocatalysis have enabled the development of this compound using environmentally friendly catalytic processes. Such methodologies enhance the sustainability of chemical synthesis while maintaining high yields and selectivity.

Biological Studies

3.1 Mechanistic Studies

Investigating the mechanism of action for this compound is critical for understanding its biological effects. Research has focused on its interaction with specific cellular targets, including enzymes involved in cancer metabolism and neurodegeneration pathways.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound helps in optimizing its efficacy and reducing toxicity. SAR studies have revealed how modifications to the azetidine ring and substituents influence biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and azetidine ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of QV-4531 are compared below with analogous azetidine, cyclobutane, and pyrrolidine derivatives (Table 1). Key differences in substituents, ring systems, and purity are highlighted.

Table 1: Structural and Functional Comparison of QV-4531 and Analogous Compounds

Key Observations:

Core Ring Systems: QV-4531 and C16H22O2 () share the azetidine core, which is smaller and more strained than the cyclobutane (QA-1216) or dihydropyrrole (AM-2432) systems. This strain may influence reactivity or binding affinity in biological targets .

Substituent Diversity: QV-4531’s 2,4-dimethoxybenzyl group distinguishes it from QA-1216 (4-cyanobenzyl) and Compound 58 (phenethyl and tetrafluoropropyl). The methoxy groups may improve solubility or metabolic stability compared to halogenated or non-polar substituents . The cyano group is a common feature in QV-4531, AM-2432, and QA-1216, suggesting its utility as a synthetic intermediate for further functionalization (e.g., reduction to amines or conversion to tetrazoles) .

Synthetic Accessibility: QV-4531 is synthesized with high purity (95%), contrasting with QA-1216 (85%) and Compound 58 (35% yield). Lower yields in Compound 58 may stem from its complex tetrafluoropropyl substituent and palladium-catalyzed coupling conditions .

Applications and Reactivity :

- The tert-butyl carbamate group in QV-4531 and analogs serves as a protecting group for amines, enabling deprotection under mild acidic conditions for downstream modifications .

- The 2,4-dimethoxybenzyl group in QV-4531 may confer fluorescence or enhance interactions with aromatic residues in enzymes, a property absent in simpler analogs like AM-2432 .

Biological Activity

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate (CAS Number: 1629579-52-7) is a synthetic compound that belongs to the class of azetidine derivatives. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

- Molecular Formula: C₁₈H₂₅N₃O₄

- Molecular Weight: 347.41 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 495.0 ± 45.0 °C

- Flash Point: 253.1 ± 28.7 °C

- LogP: 1.89 .

Antitumor Activity

Recent studies have indicated that azetidine derivatives exhibit significant antitumor properties. The specific compound this compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, a study demonstrated that related azetidine compounds could effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The proposed mechanisms for the antitumor activity of this compound include:

- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell growth and division.

- Induction of Apoptosis: Research suggests that azetidine derivatives can activate apoptotic pathways, leading to programmed cell death in malignant cells.

A detailed analysis of structure-activity relationships (SAR) indicates that modifications to the azetidine ring and substituents significantly impact biological efficacy .

Anti-inflammatory and Antibacterial Properties

In addition to its antitumor potential, this compound may possess anti-inflammatory and antibacterial activities. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce bacterial viability through membrane disruption .

Case Study: Anticancer Efficacy

A study conducted on various azetidine derivatives, including tert-butyl 3-cyano compounds, revealed their potential as anticancer agents. The compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability when treated with these derivatives, especially when combined with standard chemotherapeutic agents like doxorubicin .

Table: Biological Activities of Related Azetidine Derivatives

Q & A

Basic Question

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) resolve substituent positions, as seen in tert-butyl azetidine derivatives (e.g., δ 1.4 ppm for Boc methyl groups, δ 6.3–7.4 ppm for DMB aromatic protons) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural determination, especially for resolving azetidine ring conformation and stereochemistry .

- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peaks).

What is the role of the Boc protecting group in the synthesis of this azetidine derivative?

Basic Question

The Boc group serves two critical functions:

Amine protection : It prevents undesired side reactions (e.g., nucleophilic attacks) during functionalization of the azetidine nitrogen.

Facilitated purification : The Boc group enhances solubility in organic solvents, aiding chromatographic separation.

Deprotection is typically achieved with trifluoroacetic acid (TFA) in DCM, followed by neutralization .

How can researchers optimize the introduction of the 2,4-dimethoxybenzyl group to improve yields?

Advanced Question

The DMB group’s introduction via reductive amination is sensitive to steric and electronic factors. Optimization strategies include:

- Temperature control : Reactions at 0°C to RT reduce side-product formation .

- Catalyst screening : Use of NaBH₃CN or polymer-supported reagents for selective reduction.

- Solvent selection : Methanol or THF improves reaction homogeneity.

Table 1 : Yield Comparison for DMB Functionalization

| Reference | Method | Yield | Conditions |

|---|---|---|---|

| Reductive amination | 54% | NaBH₃CN, MeOH, RT | |

| Pre-functionalized DMB | 59% | Boc₂O, Et₃N, DCM | |

| Coupling with DMB-amine | 45% | TEA, DMF, 40°C |

How should contradictory data regarding reaction yields or byproduct formation be analyzed?

Advanced Question

Discrepancies in yields (e.g., 45% vs. 59%) often arise from:

- Reaction scale : Milligram-scale reactions may suffer from lower efficiency due to handling losses.

- Purification methods : Column chromatography vs. recrystallization impacts purity and recovery.

- Catalyst activity : Batch variability in NaBH₃CN or Boc₂O quality.

Resolution : Replicate experiments under controlled conditions (solvent purity, inert atmosphere) and characterize byproducts via LC-MS or 2D NMR .

What strategies address challenges in Boc deprotection during synthesis?

Advanced Question

Boc deprotection failures may stem from:

- Incomplete acidolysis : Extend TFA exposure time or increase acid concentration.

- Side reactions : Use scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements.

- Alternative deprotection : HCl in dioxane or enzymatic methods for acid-sensitive intermediates .

How does the cyano group influence reactivity in downstream derivatization?

Advanced Question

The electron-withdrawing cyano group:

- Activates adjacent positions : Facilitates nucleophilic additions at the azetidine C-3 position.

- Stabilizes intermediates : Participates in resonance during coupling reactions (e.g., Suzuki-Miyaura).

Example : Cyano-containing analogs show enhanced stability in Pd-catalyzed cross-coupling vs. hydroxyl or amine derivatives .

How is stereochemical control achieved during azetidine ring functionalization?

Advanced Question

Stereoselectivity is governed by:

- Chiral auxiliaries : Use of (R)- or (S)-Boc-protected intermediates.

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) in cyanations.

- Crystallography-guided design : SHELXL-refined structures inform steric preferences .

What computational tools predict the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.